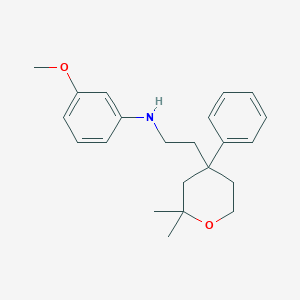
FPR1 antagonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FPR1 antagonist 2 is a compound that inhibits the activity of the formyl peptide receptor 1 (FPR1). FPR1 is a G protein-coupled receptor involved in the immune response, particularly in the chemotaxis of neutrophils to sites of infection or inflammation. By blocking FPR1, this compound can modulate immune responses, making it a valuable tool in research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FPR1 antagonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may involve:
Formation of the core structure: This often involves the use of starting materials such as aromatic or heteroaromatic compounds, which are functionalized through reactions like halogenation, nitration, or Friedel-Crafts acylation.
Coupling reactions: Key intermediates are coupled using reagents like palladium catalysts in Suzuki or Heck coupling reactions.
Functional group modifications: Final modifications to introduce specific functional groups that enhance the antagonist activity, such as amide or ester formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions to ensure consistent quality and yield.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Quality control: Implementing rigorous testing to ensure the compound meets required specifications.
化学反应分析
Types of Reactions
FPR1 antagonist 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Replacement of one functional group with another, using reagents like sodium hydroxide or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution or sulfuric acid in concentrated form.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new functionalized derivatives.
科学研究应用
FPR1 antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of FPR1 and its ligands.
Biology: Employed in research on immune cell signaling and chemotaxis.
Medicine: Investigated for its potential therapeutic applications in conditions involving excessive inflammation, such as autoimmune diseases and cancer.
Industry: Utilized in the development of new drugs targeting FPR1 and related pathways.
作用机制
FPR1 antagonist 2 exerts its effects by binding to the formyl peptide receptor 1, thereby blocking the receptor’s interaction with its natural ligands. This inhibition prevents the activation of downstream signaling pathways that lead to immune cell chemotaxis and activation. The molecular targets and pathways involved include:
G protein-coupled receptor signaling: Inhibition of G protein activation and subsequent intracellular signaling cascades.
Chemotaxis: Prevention of neutrophil migration to sites of infection or inflammation.
Inflammatory response: Modulation of cytokine release and other inflammatory mediators.
相似化合物的比较
FPR1 antagonist 2 can be compared with other similar compounds, such as:
FPR2 antagonists: These compounds target the formyl peptide receptor 2, which has different ligand specificity and biological functions compared to FPR1.
Non-formyl peptide receptor antagonists: Compounds that inhibit other types of receptors involved in immune responses, such as chemokine receptors.
Uniqueness
This compound is unique in its high specificity for FPR1, allowing for targeted modulation of immune responses without affecting other receptors. This specificity makes it a valuable tool for research and potential therapeutic applications.
List of Similar Compounds
- FPR2 antagonist 1
- FPR2 antagonist 2
- Chemokine receptor antagonist 1
- Chemokine receptor antagonist 2
属性
分子式 |
C25H25F3O5 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
[6-hexyl-3-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate |
InChI |
InChI=1S/C25H25F3O5/c1-4-5-6-7-9-16-13-19-21(14-20(16)32-15(2)29)33-24(25(26,27)28)22(23(19)30)17-10-8-11-18(12-17)31-3/h8,10-14H,4-7,9H2,1-3H3 |
InChI 键 |
KRHWLJAEKABRDN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC(=CC=C3)OC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



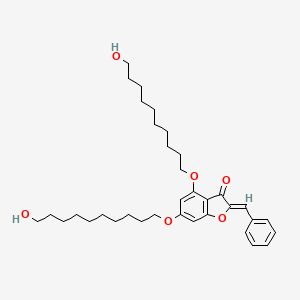
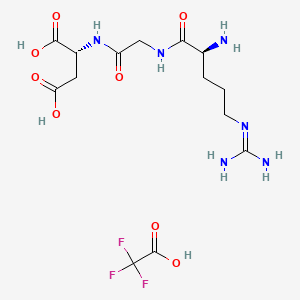
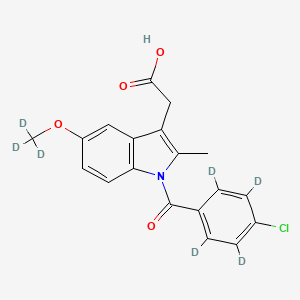
![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)
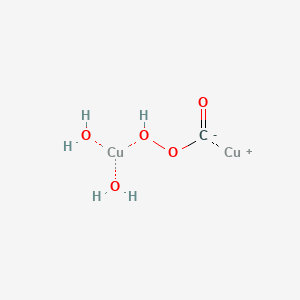
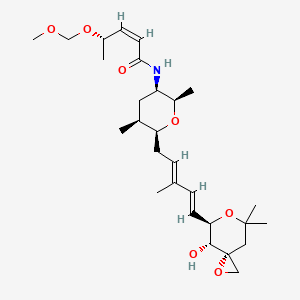
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
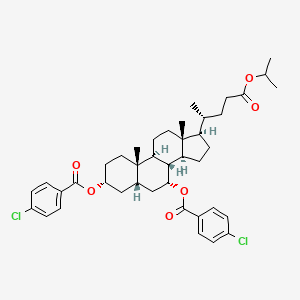
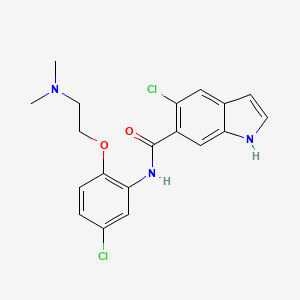
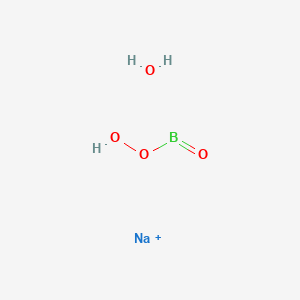
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)

